molecular formula C13H17N5 B8100465 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine

2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine

Cat. No.: B8100465
M. Wt: 243.31 g/mol
InChI Key: SZHNASVQTXUBTR-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and pyrazine precursors, followed by their coupling under specific conditions. For example, the imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, while the pyrazine ring can be formed via cyclization reactions involving diamines and diketones.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyridine
  • 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)quinoline

Uniqueness

2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine is unique due to its specific combination of imidazole and pyrazine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

IUPAC Name

2-(3-methylimidazol-4-yl)-6-piperidin-3-ylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-18-9-16-8-13(18)12-7-15-6-11(17-12)10-3-2-4-14-5-10/h6-10,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHNASVQTXUBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CN=CC(=N2)C3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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